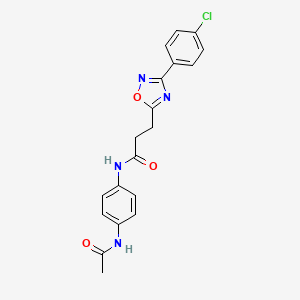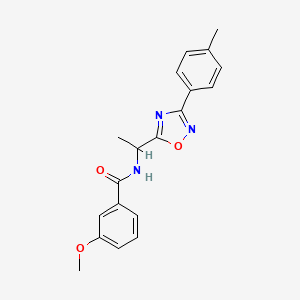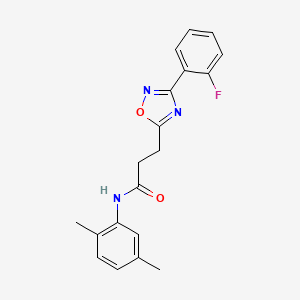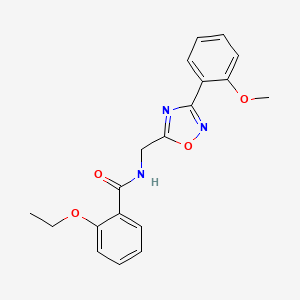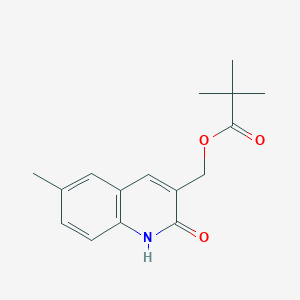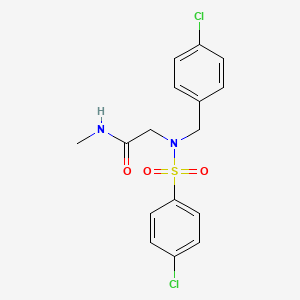
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, also known as CCMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCMS has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. The inhibition of these pathways by this compound results in the reduction of inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and oxidative stress, as well as improve glucose tolerance and insulin sensitivity. This compound has also been found to reduce tumor growth and metastasis in animal models of cancer. These effects suggest that this compound has potential therapeutic applications for the treatment of various diseases.
実験室実験の利点と制限
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has several advantages for lab experiments. It is a stable compound with high purity and high yield, making it a feasible compound for scientific research. This compound has also been found to be non-toxic in animal models, indicating that it has a low risk of adverse effects. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to test its efficacy. Additionally, this compound has limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of how this compound exerts its anti-inflammatory and anti-cancer effects. Another direction is to test the efficacy of this compound in clinical trials for the treatment of various diseases, including cancer and arthritis. Additionally, the development of new derivatives of this compound with improved solubility and efficacy may lead to the development of new drugs for the treatment of various diseases.
合成法
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride, resulting in the formation of 4-chloro-N-(4-chlorobenzyl)benzenesulfonamide. The second step involves the reaction of the previously synthesized compound with N-methylacetamide, resulting in the formation of this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a feasible compound for scientific research.
科学的研究の応用
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to exhibit anti-inflammatory and anti-cancer properties, making it an attractive candidate for the development of new drugs. Inflammation is a key component of many diseases, including cancer, arthritis, and cardiovascular disease. This compound has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. This compound has also been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-19-16(21)11-20(10-12-2-4-13(17)5-3-12)24(22,23)15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCAFRGGCPOLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)




